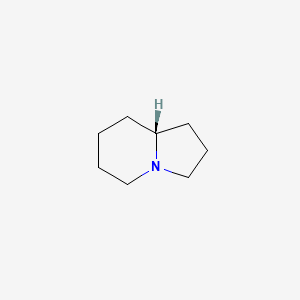

(R)-(-)-Octahydroindolizine

Cat. No. B1619873

Key on ui cas rn:

89772-92-9

M. Wt: 125.21 g/mol

InChI Key: HAJKHJOABGFIGP-MRVPVSSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.

[Compound]

Name

γ-aluminum oxide

Quantity

96 mL

Type

reactant

Reaction Step One

[Compound]

Name

liquid

Quantity

535 mL

Type

reactant

Reaction Step Three

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

|

Inputs

Step One

[Compound]

|

Name

|

γ-aluminum oxide

|

|

Quantity

|

96 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCC1)=O

|

Step Three

[Compound]

|

Name

|

liquid

|

|

Quantity

|

535 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

321 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were pumped upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 120° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained after an on-stream period of 45.4 hours

|

|

Duration

|

45.4 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was worked up by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N12CCCCC2CCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91.2 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 224.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.

[Compound]

Name

γ-aluminum oxide

Quantity

96 mL

Type

reactant

Reaction Step One

[Compound]

Name

liquid

Quantity

535 mL

Type

reactant

Reaction Step Three

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

|

Inputs

Step One

[Compound]

|

Name

|

γ-aluminum oxide

|

|

Quantity

|

96 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCC1)=O

|

Step Three

[Compound]

|

Name

|

liquid

|

|

Quantity

|

535 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

321 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were pumped upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 120° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained after an on-stream period of 45.4 hours

|

|

Duration

|

45.4 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was worked up by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N12CCCCC2CCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91.2 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 224.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.

[Compound]

Name

γ-aluminum oxide

Quantity

96 mL

Type

reactant

Reaction Step One

[Compound]

Name

liquid

Quantity

535 mL

Type

reactant

Reaction Step Three

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

|

Inputs

Step One

[Compound]

|

Name

|

γ-aluminum oxide

|

|

Quantity

|

96 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC1C(CCC1)=O

|

Step Three

[Compound]

|

Name

|

liquid

|

|

Quantity

|

535 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

321 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were pumped upwardly, per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 120° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained after an on-stream period of 45.4 hours

|

|

Duration

|

45.4 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was worked up by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N12CCCCC2CCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91.2 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCC1C(CCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 224.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |